N-[2-(diethylamino)ethyl]-4-hydroxybenzamide
Overview
Description
N-[2-(diethylamino)ethyl]-4-hydroxybenzamide is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a diethylaminoethyl group attached to a hydroxybenzamide core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-4-hydroxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)ethyl]-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: 4-hydroxybenzamide derivatives with a carbonyl group.
Reduction: 4-hydroxybenzylamine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(diethylamino)ethyl]-4-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]-4-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(diethylamino)ethyl]-4-ethoxybenzamide
- N-[2-(diethylamino)ethyl]-4-methoxybenzamide
- N-[2-(diethylamino)ethyl]-4-chlorobenzamide
Uniqueness
N-[2-(diethylamino)ethyl]-4-hydroxybenzamide is unique due to the presence of the hydroxy group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents on the benzamide core .
Biological Activity
N-[2-(diethylamino)ethyl]-4-hydroxybenzamide, also known as 4-HBZA, has garnered attention in recent years for its biological activities, particularly in the context of cancer imaging and potential therapeutic applications. This article summarizes the synthesis, biological evaluation, and structure-activity relationships of this compound, drawing from diverse research studies.
Synthesis of this compound
The synthesis of 4-HBZA involves several steps, starting from 4-acetoxybenzoic acid. The compound is synthesized through a reaction with thionyl chloride and subsequent reactions involving triethylamine and other reagents to yield the final product. The detailed synthetic pathway is critical for understanding the compound's properties and potential modifications for enhanced biological activity.
1. Targeting Melanoma
One of the most significant findings regarding 4-HBZA is its application as a positron emission tomography (PET) imaging probe specifically targeting melanoma. In a study published in 2017, researchers developed N-(2-diethylaminoethyl)-4-[^18F]fluoroethoxybenzamide (4-[^18F]FEBZA), which is a radiolabeled derivative of 4-HBZA. The study demonstrated:
- High Binding Affinity : The in vitro binding studies revealed that 4-[^18F]FEBZA had a binding affinity of approximately 60% to B16F1 melanoma cells after one hour of incubation at 37 °C.
- In Vivo Biodistribution : In C57BL/6 mice bearing B16F1 melanoma tumors, the uptake of the radiotracer was significantly high (8.66 ± 1.02% IA/g) at one hour post-injection, indicating its potential for effective tumor imaging.
- MicroPET Imaging : The melanoma tumors were clearly visible on microPET scans within ten minutes post-injection, with increasing intensity over time, affirming the compound's efficacy as an imaging agent for melanoma detection .
2. Antimicrobial Activity
In addition to its imaging capabilities, 4-HBZA has been investigated for its antimicrobial properties. A recent study explored its activity against various pathogens, demonstrating moderate antibacterial effects. The compound was evaluated against common bacterial strains, and while it showed some activity, further modifications may enhance its efficacy .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of 4-HBZA is essential for optimizing its biological activity. Research indicates that modifications to the benzamide structure can significantly influence its binding affinity and selectivity towards target cells. For instance:
- Alkyl Chain Variations : Altering the length and branching of the diethylamino side chain can impact solubility and cellular uptake.
- Aromatic Substituents : Introducing different functional groups on the aromatic ring may enhance or diminish binding properties depending on their electronic characteristics.
Case Study 1: PET Imaging in Melanoma
In a preclinical study involving B16F1 melanoma xenografts in mice, researchers utilized 4-[^18F]FEBZA to assess tumor localization through PET imaging. The results indicated not only rapid uptake but also sustained retention within tumor tissues compared to surrounding healthy tissues, highlighting its potential utility in clinical settings for melanoma diagnosis .
Case Study 2: Antibacterial Screening
Another investigation focused on the antibacterial activity of derivatives of 4-HBZA against Escherichia coli and Staphylococcus aureus. The study found that while some derivatives exhibited moderate inhibition zones in agar diffusion tests, others were less effective, suggesting that systematic SAR studies could lead to more potent antibacterial agents .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-15(4-2)10-9-14-13(17)11-5-7-12(16)8-6-11/h5-8,16H,3-4,9-10H2,1-2H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIPQARTTVUKGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276758 | |
Record name | Benzamide, N-[2-(diethylamino)ethyl]-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106018-37-5 | |
Record name | Benzamide, N-[2-(diethylamino)ethyl]-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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